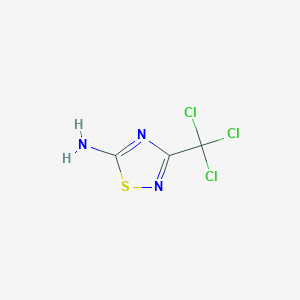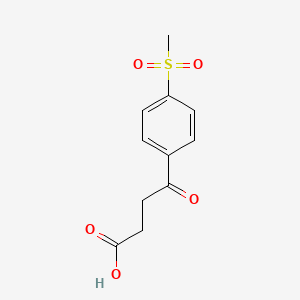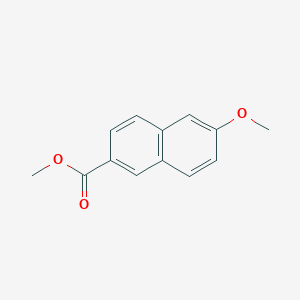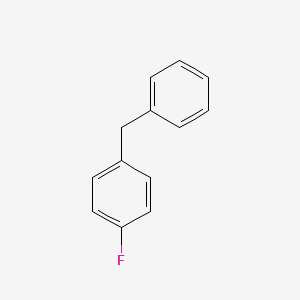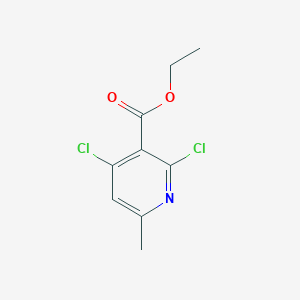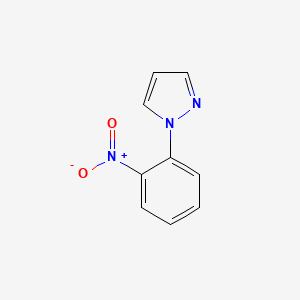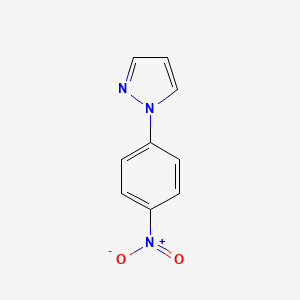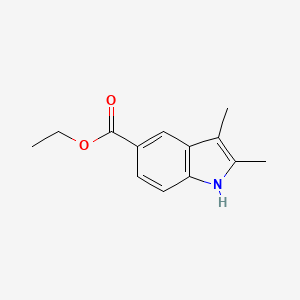
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate
Descripción general
Descripción
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their presence in natural products and pharmaceuticals. The compound is a derivative of indole with specific substituents that affect its chemical and physical properties, as well as its reactivity.
Synthesis Analysis
The synthesis of indole derivatives often involves strategies such as the Friedel-Crafts acylation, as seen in the synthesis of ethyl 1H-indole-2-carboxylate, where acylation occurs at specific positions on the indole nucleus depending on the substituents present and the acylating reagents used . The acetylation of ethyl 1H-indole-3-carboxylate leads to the formation of ethyl 1-acetyl-1H-indole-3-carboxylate, demonstrating the reactivity of the indole carboxylate towards acylating agents .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a planar aromatic ring system. In the case of ethyl 1-acetyl-1H-indole-3-carboxylate, the aromatic ring system is nearly planar, and the ethyl group is also located within this plane . The crystal structure of related compounds, such as ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, reveals the presence of dihedral angles formed by the planes of the central ring and adjacent benzene rings, which can influence the compound's intermolecular interactions .
Chemical Reactions Analysis
Indole derivatives can participate in various chemical reactions, including the formation of dimers through intermolecular hydrogen bonding, as observed in several synthesized compounds . The strength and nature of these interactions can be analyzed using topological parameters at bond critical points (BCP) . Additionally, the reactivity of specific sites within the molecule can be determined using local reactivity descriptors such as Fukui functions and electrophilicity indices .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure and the nature of their substituents. Quantum chemical calculations, such as density functional theory (DFT), can evaluate properties like thermodynamic parameters, indicating whether the formation of a compound is exothermic and spontaneous at room temperature . Spectroscopic methods, including 1H NMR, UV-Visible, FT-IR, and Mass spectroscopy, are used to characterize the synthesized compounds and confirm their structures . The vibrational analysis can indicate the presence of dimers in the solid state, and the binding energy of these dimers can be calculated using DFT .
Aplicaciones Científicas De Investigación
Application in Medicinal Chemistry
Indole derivatives have been found to be biologically active compounds used for the treatment of various disorders in the human body . They have shown potential in the treatment of cancer cells, microbes, and different types of disorders .
Results or Outcomes
Indole derivatives, both natural and synthetic, have shown various biologically vital properties . They have attracted increasing attention in recent years due to their potential in treating various disorders .
Application in Organic Chemistry
Indole derivatives are used as reactants in the synthesis of various compounds . For example, they can be used in the total synthesis of (±)-dibromophakellin and analogs, the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine, and the stereoselective preparation of renieramycin G analogs .
Results or Outcomes
The use of indole derivatives in these reactions allows for the synthesis of various complex compounds . The specific outcomes would depend on the specific derivative and the compound being synthesized .
Application in Pharmacology
Indole derivatives have been found to be biologically active compounds used for the treatment of various disorders in the human body . They have shown potential in the treatment of cancer cells, microbes, and different types of disorders .
Results or Outcomes
Indole derivatives, both natural and synthetic, have shown various biologically vital properties . They have attracted increasing attention in recent years due to their potential in treating various disorders .
Application in Synthesis of Alkaloids
Indole derivatives are used as prevalent moieties present in selected alkaloids . They play a main role in cell biology .
Results or Outcomes
The use of indole derivatives in these reactions allows for the synthesis of various complex compounds . The specific outcomes would depend on the specific derivative and the compound being synthesized .
Application in Synthesis of Antihypertriglyceridemic Agents
Ethyl indole-2-carboxylate is used as a reactant for the preparation of N-(benzoylphenyl)-1H-indole-2-carboxamides as potent antihypertriglyceridemic agents .
Results or Outcomes
The use of Ethyl indole-2-carboxylate in these reactions allows for the synthesis of various complex compounds . The specific outcomes would depend on the specific derivative and the compound being synthesized .
Application in Synthesis of Antiproliferative Agents
Ethyl indole-2-carboxylate is used as a reactant for the preparation of an antiproliferative agent against human leukemia K562 cells .
Results or Outcomes
The use of Ethyl indole-2-carboxylate in these reactions allows for the synthesis of various complex compounds . The specific outcomes would depend on the specific derivative and the compound being synthesized .
Application in Antiviral Activity
Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Results or Outcomes
In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Application in Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory activity . They are used in the treatment of various inflammatory disorders .
Application in Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer cells . They are used in the treatment of various types of cancer .
Application in Antioxidant Activity
Indole derivatives also possess antioxidant activity . They are used in the treatment of various disorders related to oxidative stress .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 2,3-dimethyl-1H-indole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-16-13(15)10-5-6-12-11(7-10)8(2)9(3)14-12/h5-7,14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDRHZVLRCGSFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346471 | |
| Record name | Ethyl 2,3-dimethyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-dimethyl-1H-indole-5-carboxylate | |
CAS RN |
21523-62-6 | |
| Record name | Ethyl 2,3-dimethyl-1H-indole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


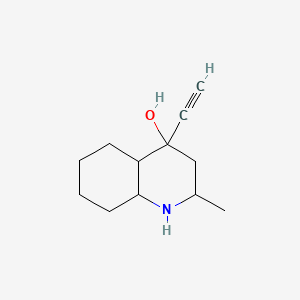
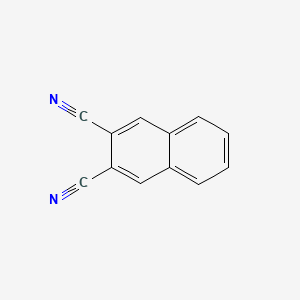
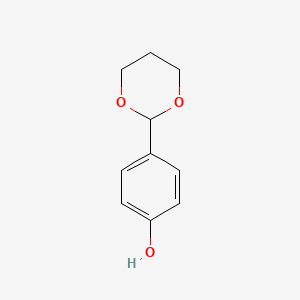
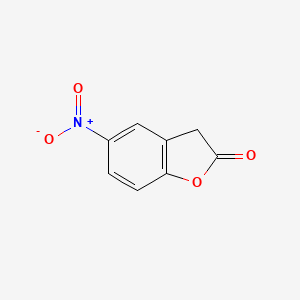
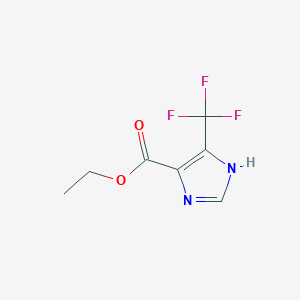
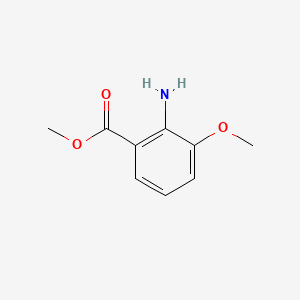
![9H-Indeno[2,1-c]pyridin-9-one](/img/structure/B1297696.png)
